molecular formula C22H20FNO4S B14959206 N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine

N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine

Cat. No.: B14959206
M. Wt: 413.5 g/mol
InChI Key: YHIPTYHDOZQZLO-GIJQJNRQSA-N
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Description

2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indenylidene moiety and a methanesulfinylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID typically involves multiple steps, starting with the preparation of the fluorinated indenylidene intermediate This intermediate is then coupled with the methanesulfinylphenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The fluorinated indenylidene moiety can be reduced under specific conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone derivative, while reduction of the fluorinated indenylidene moiety produces a reduced indenylidene compound.

Scientific Research Applications

2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets and pathways. The fluorinated indenylidene moiety may interact with enzymes or receptors, modulating their activity. The methanesulfinylphenyl group could influence the compound’s binding affinity and specificity. These interactions ultimately lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is unique due to its combination of a fluorinated indenylidene moiety and a methanesulfinylphenyl group. This structural arrangement imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C22H20FNO4S/c1-13-18(9-14-3-6-16(7-4-14)29(2)28)17-8-5-15(23)10-20(17)19(13)11-21(25)24-12-22(26)27/h3-10H,11-12H2,1-2H3,(H,24,25)(H,26,27)/b18-9+

InChI Key

YHIPTYHDOZQZLO-GIJQJNRQSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O

Origin of Product

United States

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